4-methyl-N-(3-(pyridin-2-yloxy)benzyl)-1,2,3-thiadiazole-5-carboxamide dihydrochloride
Description
4-methyl-N-(3-(pyridin-2-yloxy)benzyl)-1,2,3-thiadiazole-5-carboxamide dihydrochloride is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety at position 3. The carboxamide nitrogen is further functionalized with a 3-(pyridin-2-yloxy)benzyl group. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications . Thiadiazoles are known for diverse biological activities, including antimicrobial, antiviral, and kinase inhibitory properties, though specific data for this compound remain unexplored in the provided evidence.
Properties
IUPAC Name |
4-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]thiadiazole-5-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S.2ClH/c1-11-15(23-20-19-11)16(21)18-10-12-5-4-6-13(9-12)22-14-7-2-3-8-17-14;;/h2-9H,10H2,1H3,(H,18,21);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQJHDBWIKQNCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-(3-(pyridin-2-yloxy)benzyl)-1,2,3-thiadiazole-5-carboxamide dihydrochloride is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a thiadiazole ring , which is known for contributing to various pharmacological properties. The presence of the pyridine moiety enhances its interaction with biological targets.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have demonstrated potent antiproliferative effects against various cancer cell lines:
- IC50 Values : Certain derivatives have shown IC50 values in the nanomolar range against cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer) .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in tumor progression and proliferation, including lipoxygenase (LOX) enzymes, which are implicated in neoplastic diseases .
Antiviral Properties
Thiadiazole derivatives have also been explored for their antiviral activities. Compounds in this class have shown efficacy against various viruses, including Hepatitis C virus (HCV) and Dengue virus (DENV):
- Inhibition of Viral Replication : Some derivatives exhibit effective inhibition of HCV NS5B RNA polymerase with low IC50 values, indicating strong antiviral potential .
- Mechanism : The antiviral mechanisms involve direct inhibition of viral replication processes and modulation of host immune responses .
Antifungal and Antimicrobial Activity
The compound's structure suggests potential antifungal and antimicrobial properties:
- Fungal Inhibition : Thiadiazole compounds have been reported to possess activity against fungal pathogens, providing a basis for their use in agricultural applications as crop protectants .
- Broad-Spectrum Activity : Research shows that certain thiadiazoles can inhibit a range of microbial pathogens, making them candidates for developing new antimicrobial agents .
Case Studies and Research Findings
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research:
Antimicrobial Activity
Research has indicated that thiadiazole derivatives possess antimicrobial properties. Studies suggest that 4-methyl-N-(3-(pyridin-2-yloxy)benzyl)-1,2,3-thiadiazole-5-carboxamide dihydrochloride could inhibit the growth of various bacterial strains and fungi. This is attributed to its ability to disrupt microbial cell wall synthesis and function.
Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties. The compound shows promise in inhibiting tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Its interaction with specific cellular pathways involved in cancer progression is an area of ongoing research.
Anti-inflammatory Effects
There is evidence suggesting that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could position it as a therapeutic agent in treating inflammatory diseases.
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
Case Study 1: Antimicrobial Efficacy
In a study conducted on various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibitory effects at low concentrations. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of standard antibiotics.
Case Study 2: Anticancer Activity
A series of in vitro experiments showed that the compound effectively reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound.
Case Study 3: Anti-inflammatory Activity
In animal models of induced inflammation, treatment with this thiadiazole derivative resulted in a marked decrease in edema and inflammatory markers compared to control groups. This suggests potential for therapeutic use in conditions like arthritis or inflammatory bowel disease.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Thiadiazole vs. Pyrimidinone Derivatives
- Pyrimidinone Analogs: Compounds from (e.g., 2-thiouracil derivatives) exhibit a pyrimidinone core, which differs in ring saturation and heteroatom arrangement. These analogs demonstrated notable antibacterial and antifungal activities, with substituents like morpholinyl or piperidinyl enhancing efficacy .
Substituent Effects
- Pyridinyloxy-Benzyl Group : The target compound’s 3-(pyridin-2-yloxy)benzyl substituent likely facilitates π-π interactions and hydrogen bonding via the pyridine oxygen and aromatic benzyl group.
Physicochemical and Crystallographic Properties
- Crystalline Forms: highlights the importance of crystalline forms in drug development, suggesting that the dihydrochloride salt of the target compound may offer superior stability and crystallinity compared to non-salt analogs .
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
Substituent Optimization : The benzyl group in the target compound may improve target binding via aromatic interactions compared to the cyclohexyl analog, though this requires experimental validation.
Salt Form Advantages : The dihydrochloride salt likely enhances solubility and bioavailability, addressing a common limitation in neutral heterocyclic compounds .
Activity Divergence: While pyrimidinone derivatives () show antimicrobial activity, the thiadiazole core in the target compound may prioritize alternative mechanisms, such as kinase inhibition or antiviral effects.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-methyl-N-(3-(pyridin-2-yloxy)benzyl)-1,2,3-thiadiazole-5-carboxamide dihydrochloride, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, a typical procedure involves reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides (e.g., RCH2Cl) in N,N-dimethylformamide (DMF) under basic conditions (K2CO3) at room temperature . Optimization includes varying solvents (e.g., DMF vs. acetonitrile), adjusting molar ratios of reactants (e.g., 1:1.1 for thiol to alkyl halide), and testing catalysts (e.g., TBAB for phase-transfer catalysis). Yield improvements (>80%) are achieved by monitoring reaction progress via TLC or HPLC and employing inert atmospheres to prevent oxidation byproducts .
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodological Answer : Structural validation requires multi-spectral analysis:
- 1H/13C NMR : Confirm aromatic proton environments (e.g., pyridinyl and benzyl groups) and carboxamide carbonyl signals (~165-170 ppm).
- IR Spectroscopy : Identify thiadiazole C=S stretches (~680 cm⁻¹) and amide N-H stretches (~3300 cm⁻¹).
- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~420 for the free base) and isotopic patterns for chlorine .
Advanced Research Questions
Q. How can computational modeling reduce trial-and-error in designing derivatives with enhanced bacterial enzyme inhibition?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites. Molecular docking (e.g., AutoDock Vina) models interactions with bacterial targets like Acps-PPTase enzymes, focusing on hydrogen bonds between the carboxamide group and catalytic residues (e.g., Asp/Glu). Reaction path searches using tools like GRRM streamline synthetic routes by simulating intermediates and transition states . Experimental validation includes enzyme inhibition assays (IC50 determination) and MIC testing against resistant bacterial strains .
Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., variable IC50 values)?
- Methodological Answer : Discrepancies often arise from differences in:
- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8), temperature (25°C vs. 37°C), and co-solvents (DMSO ≤1%).
- Enzyme Sources : Use recombinant enzymes with verified purity (e.g., ≥95% by SDS-PAGE) to eliminate isoform variability.
- Data Normalization : Include positive controls (e.g., known inhibitors) and statistical validation (e.g., ANOVA with p<0.05). Cross-laboratory reproducibility studies and meta-analyses of raw data are critical .
Q. How do physicochemical properties (e.g., solubility, logP) influence the compound’s bioactivity and formulation stability?
- Methodological Answer :
- Solubility : Test in aqueous buffers (pH 1–7.4) and co-solvents (e.g., PEG-400) using shake-flask or HPLC methods. Poor solubility (<0.1 mg/mL) may require salt forms (e.g., dihydrochloride) or nanoformulation .
- logP : Determine via shake-flask or chromatographic methods (e.g., HPLC logP). Optimal logP (2–4) balances membrane permeability and solubility.
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways (e.g., hydrolysis of the thiadiazole ring) .
Q. What advanced techniques characterize the compound’s interaction with bacterial cell membranes?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) to membrane proteins.
- Fluorescence Anisotropy : Measure lipid bilayer penetration using labeled probes (e.g., DPH).
- Cryo-EM : Visualize membrane disruption at near-atomic resolution .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
